molecular formula C16H11N3OS B2649864 3-Cyano-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide CAS No. 320421-53-2

3-Cyano-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide

Katalognummer: B2649864
CAS-Nummer: 320421-53-2
Molekulargewicht: 293.34
InChI-Schlüssel: CGQXVNYEOSUBHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyano-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide, also known as Benzamide, 3-cyano-N-[3-cyano-4-(methylthio)phenyl]-, is a chemical compound with the molecular formula C16H11N3OS . Its molecular weight is 293.34 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CSc1ccc(cc1C#N)NC(=O)c2cccc(c2)C#N . This notation provides a way to represent the structure using ASCII strings.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 293.34 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Wissenschaftliche Forschungsanwendungen

Benzene and Acrylamide Metabolites in Children and Adolescents

Research by Schwedler et al. (2020) focused on analyzing metabolites of benzene and acrylamide in urine samples from children and adolescents. The study highlighted the presence of benzene metabolite N-acetyl-S-phenyl-L-cysteine (SPMA) and acrylamide metabolites N-acetyl-S-(3-amino-3-oxopropyl)-cysteine (AAMA) and N-acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-cysteine (GAMA) in a significant number of participants. This research provides valuable insights into the exposure and potential health effects of these substances on younger populations, although it does not directly discuss 3-Cyano-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide. The findings highlight the need for exposure reduction strategies, especially regarding smoking and diet in children and adolescents (Schwedler et al., 2020).

Metabolism and Disposition of SB-649868

The disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, were studied by Renzulli et al. (2011). Although the focus was on a specific compound under development for treating insomnia, the detailed metabolic pathways involving benzofuran and benzamide derivatives could be relevant for understanding the metabolic behavior of related compounds, including this compound. The study provides insights into the elimination pathways and the formation of metabolites, which are crucial for comprehending the pharmacokinetics and potential interactions of similar chemical structures (Renzulli et al., 2011).

Radiopharmaceutical Therapy with Melanin-Binding Benzamide

Mier et al. (2014) discussed the therapeutic application of 131I-BA52, a melanin-binding benzamide, in patients with metastatic malignant melanoma. This research demonstrates the potential of benzamide derivatives in targeted radionuclide therapy, offering a novel approach for treating malignant melanoma. The study's focus on the specific uptake and retention of the benzamide derivative in tumor tissue, along with the calculated dosimetry, provides valuable insights into the clinical application of similar compounds in oncological treatments (Mier et al., 2014).

Scintigraphic Detection of Melanoma Metastases

Maffioli et al. (1994) explored the use of a radiolabeled benzamide, [iodine-123]-(S)-IBZM, for detecting melanoma metastases. The study showcased the potential of benzamide derivatives in imaging and diagnosing melanoma, a skin cancer type. This application is particularly relevant due to the ectodermic origin of melanocytes and the presence of melanin in certain brain regions. The findings indicate that benzamide derivatives can be promising tracers for melanoma detection, offering insights into the diagnostic and possibly therapeutic applications of similar compounds (Maffioli et al., 1994).

Wirkmechanismus

The mechanism of action of this compound is not specified in the available literature. It’s worth noting that the mechanism of action for a compound depends on its intended use, which could range from pharmaceutical applications to use as a reagent in chemical reactions.

Eigenschaften

IUPAC Name

3-cyano-N-(3-cyano-4-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c1-21-15-6-5-14(8-13(15)10-18)19-16(20)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQXVNYEOSUBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.